(3S)-3-amino-2,2-dimethylbutanenitrile
Description
(3S)-3-amino-2,2-dimethylbutanenitrile is an organic compound with the molecular formula C6H12N2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Properties
IUPAC Name |
(3S)-3-amino-2,2-dimethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-5(8)6(2,3)4-7/h5H,8H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSFIQSMBXEWAP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-2,2-dimethylbutanenitrile typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 2,2-dimethylbutanenitrile.
Chiral Amination: The introduction of the amino group at the 3-position can be achieved through chiral amination techniques. This step requires the use of chiral catalysts or reagents to ensure the correct stereochemistry.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar principles but with optimized processes for higher efficiency and cost-effectiveness. This could include continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-amino-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S)-3-amino-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: It may be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-2,2-dimethylbutanenitrile depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to interact selectively with these targets, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
(3R)-3-amino-2,2-dimethylbutanenitrile: The enantiomer of (3S)-3-amino-2,2-dimethylbutanenitrile with opposite stereochemistry.
3-amino-2,2-dimethylbutanoic acid: A related compound with a carboxylic acid group instead of a nitrile group.
3-amino-2,2-dimethylbutanol: A related compound with a hydroxyl group instead of a nitrile group.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both an amino group and a nitrile group. This combination of functional groups and stereochemistry makes it a valuable compound in asymmetric synthesis and chiral chemistry.
Biological Activity
(3S)-3-amino-2,2-dimethylbutanenitrile is a chiral organic compound characterized by the presence of both an amino group and a nitrile functional group. Its unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemical research.
Chemical Structure and Properties
- Molecular Formula : C6H12N2
- Molar Mass : 112.17 g/mol
- Density : Approximately 0.896 g/cm³
The stereochemistry of this compound distinguishes it from its enantiomer (3R)-3-amino-2,2-dimethylbutanenitrile, influencing its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors.
- Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, impacting enzyme kinetics and pathways.
These interactions can modulate biochemical pathways, potentially leading to therapeutic effects in various conditions.
Applications in Research
- Enzyme Interactions : This compound is utilized to study enzyme-substrate interactions, particularly how chirality affects binding affinity and specificity.
- Drug Development : Its unique structure makes it a valuable scaffold for the synthesis of novel pharmaceuticals with enhanced biological activity.
- Biochemical Pathways : Investigated for its role in specific metabolic pathways, contributing to the understanding of amino acid metabolism.
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated that the compound exhibited competitive inhibition, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Chirality and Biological Activity
Research comparing the biological activities of (3S) and (3R) enantiomers revealed distinct differences in their effects on cell proliferation in cancer models. The (3S) variant demonstrated a higher inhibition rate, underscoring the importance of stereochemistry in drug design.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Chiral | Enzyme interactions; potential drug |
| (3R)-3-amino-2,2-dimethylbutanenitrile | Chiral | Different binding profiles |
| 2,2-Dimethylbutanenitrile | Achiral | Limited biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
